molecular formula C13H14O4 B14182665 (6S)-6-(2,3-Dimethoxyphenyl)-5,6-dihydro-2H-pyran-2-one CAS No. 919296-42-7

(6S)-6-(2,3-Dimethoxyphenyl)-5,6-dihydro-2H-pyran-2-one

Cat. No.: B14182665
CAS No.: 919296-42-7
M. Wt: 234.25 g/mol
InChI Key: XKGZNEUFKNFWNE-JTQLQIEISA-N
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Description

(6S)-6-(2,3-Dimethoxyphenyl)-5,6-dihydro-2H-pyran-2-one is a chemical compound characterized by a pyranone ring substituted with a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6S)-6-(2,3-Dimethoxyphenyl)-5,6-dihydro-2H-pyran-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-dimethoxybenzaldehyde with a suitable diene in the presence of a Lewis acid catalyst to form the desired pyranone ring.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(6S)-6-(2,3-Dimethoxyphenyl)-5,6-dihydro-2H-pyran-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the pyranone ring to a dihydropyran ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while substitution reactions can introduce halogens or nitro groups onto the aromatic ring.

Scientific Research Applications

(6S)-6-(2,3-Dimethoxyphenyl)-5,6-dihydro-2H-pyran-2-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (6S)-6-(2,3-Dimethoxyphenyl)-5,6-dihydro-2H-pyran-2-one involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    (6S)-6-(2,3-Dimethoxyphenyl)-5,6-dihydro-2H-pyran-2-one: shares similarities with other pyranone derivatives and dimethoxyphenyl compounds.

    6-(2,3-Dimethoxyphenyl)-4H-pyran-4-one: Another pyranone derivative with similar structural features.

    2,3-Dimethoxybenzaldehyde: A precursor in the synthesis of the compound.

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and the presence of both the pyranone ring and the dimethoxyphenyl group. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

CAS No.

919296-42-7

Molecular Formula

C13H14O4

Molecular Weight

234.25 g/mol

IUPAC Name

(2S)-2-(2,3-dimethoxyphenyl)-2,3-dihydropyran-6-one

InChI

InChI=1S/C13H14O4/c1-15-11-7-3-5-9(13(11)16-2)10-6-4-8-12(14)17-10/h3-5,7-8,10H,6H2,1-2H3/t10-/m0/s1

InChI Key

XKGZNEUFKNFWNE-JTQLQIEISA-N

Isomeric SMILES

COC1=CC=CC(=C1OC)[C@@H]2CC=CC(=O)O2

Canonical SMILES

COC1=CC=CC(=C1OC)C2CC=CC(=O)O2

Origin of Product

United States

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